molecular formula C10H9N5S B15342034 Propanenitrile, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]- CAS No. 3751-46-0

Propanenitrile, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]-

Cat. No.: B15342034
CAS No.: 3751-46-0
M. Wt: 231.28 g/mol
InChI Key: MRIBCCHYZOSDOM-UHFFFAOYSA-N
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Description

3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propiononitrile is a chemical compound with the molecular formula C10H9N5S. It is characterized by the presence of a phenyl group attached to a tetrazole ring, which is further connected to a propiononitrile moiety through a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propiononitrile typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with 3-bromopropiononitrile. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propiononitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propiononitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propiononitrile involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in biological systems. The sulfur atom can form coordination complexes with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propiononitrile is unique due to the combination of its tetrazole, phenyl, and propiononitrile groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

3751-46-0

Molecular Formula

C10H9N5S

Molecular Weight

231.28 g/mol

IUPAC Name

3-(1-phenyltetrazol-5-yl)sulfanylpropanenitrile

InChI

InChI=1S/C10H9N5S/c11-7-4-8-16-10-12-13-14-15(10)9-5-2-1-3-6-9/h1-3,5-6H,4,8H2

InChI Key

MRIBCCHYZOSDOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCCC#N

Origin of Product

United States

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